molecular formula C9H10N2O5S B1316047 N-(Allyloxy)-2-nitrobenzenesulfonamide CAS No. 359442-67-4

N-(Allyloxy)-2-nitrobenzenesulfonamide

Cat. No.: B1316047
CAS No.: 359442-67-4
M. Wt: 258.25 g/mol
InChI Key: LCFNIMWVJDLNSM-UHFFFAOYSA-N
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Description

N-(Allyloxy)-2-nitrobenzenesulfonamide (CAS: 359442-67-4) is a sulfonamide derivative characterized by the presence of an allyloxy group (-O-CH₂-CH=CH₂) attached to the sulfonamide nitrogen. Its molecular formula is C₉H₁₀N₂O₅S, with a molar mass of 258.25 g/mol. Predicted physical properties include a density of 1.385 g/cm³, boiling point of 394.9°C, and pKa of 5.73 . The compound is stored at 2–8°C and is classified as an irritant. Its synthesis typically involves reacting allyloxy-substituted amines or alcohols with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine), followed by purification via column chromatography .

Properties

IUPAC Name

2-nitro-N-prop-2-enoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5S/c1-2-7-16-10-17(14,15)9-6-4-3-5-8(9)11(12)13/h2-6,10H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFNIMWVJDLNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573344
Record name 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359442-67-4
Record name 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation Reaction

  • Reagents and Conditions:

    • Allyloxy amine substrate (5.0 mmol scale typical).
    • 2-nitrobenzenesulfonyl chloride (1.1 equiv, e.g., 5.5 mmol).
    • Triethylamine (Et3N) as a base (1.5 equiv, e.g., 7.5 mmol).
    • Solvent: Dichloromethane (DCM), 10 mL per 5 mmol substrate.
    • Reaction temperature: Room temperature.
    • Reaction time: Approximately 16 hours.
  • Procedure:

    • In a 100 mL round-bottom flask equipped with a stir bar, dissolve the allyloxy amine substrate in DCM.
    • Add triethylamine to the solution to neutralize the HCl generated.
    • Slowly add 2-nitrobenzenesulfonyl chloride to the reaction mixture.
    • Stir the mixture at room temperature for 16 hours to ensure complete sulfonylation.
    • Quench the reaction with 0.1 N HCl to remove excess base and byproducts.
    • Separate the organic layer and extract the aqueous phase twice with DCM.
    • Combine organic extracts and concentrate under reduced pressure.
  • Purification:

    • Purify the crude product by column chromatography on silica gel.
    • Typical eluent: Gradient of ethyl acetate/hexanes (10–50% EtOAc in hexanes).
    • The product is isolated as a white solid with yields reported around 70–79%.

Optimization Notes

  • The use of triethylamine is critical to neutralize the HCl formed and drive the reaction to completion.
  • Reaction under anhydrous conditions and inert atmosphere is recommended to prevent hydrolysis of sulfonyl chloride.
  • Purification by silica gel chromatography ensures removal of unreacted starting materials and side products.

Catalytic and Alternative Methods

While the direct sulfonylation is the primary method, related research has explored Lewis acid catalysis to facilitate related transformations involving 2-nitrobenzenesulfonamide derivatives:

  • Lewis acids such as In(OTf)3 and Mg(OTf)2 have been used to promote halonium ion formation in related sulfonamide substrates, improving yields in halogenation and rearrangement reactions.
  • Bases like DBU are employed post-reaction to promote elimination or rearrangement steps when allylic alcohols are involved.
  • These catalytic conditions are more relevant to downstream functionalization rather than the initial sulfonylation step but demonstrate the versatility of 2-nitrobenzenesulfonamide chemistry.

Summary Table of Preparation Conditions

Step Reagents/Conditions Notes Yield (%)
Sulfonylation Allyloxy amine (5 mmol), 2-nitrobenzenesulfonyl chloride (5.5 mmol), Et3N (7.5 mmol), DCM, RT, 16 h Quench with 0.1 N HCl, extract with DCM, purify by silica gel chromatography 70–79
Purification Silica gel chromatography, EtOAc/hexanes gradient Removes impurities and unreacted reagents -
Catalytic functionalization (optional) Lewis acids (In(OTf)3, Mg(OTf)2), NBS or NIS, DBU base, DCM, RT to 80 °C Used for halogenation and rearrangement of sulfonamide derivatives 55–76 (related reactions)

Chemical Reactions Analysis

Types of Reactions

N-(Allyloxy)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The allyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2-Aminobenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

    Hydrolysis: 2-Nitrobenzenesulfonic acid and allylamine.

Scientific Research Applications

N-(Allyloxy)-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its applications as a beta-lactamase inhibitor and in the development of broad-spectrum anti-infective agents. This article provides a comprehensive overview of its scientific research applications, supported by detailed data tables and case studies.

Beta-Lactamase Inhibition

One of the primary applications of this compound is as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics, such as penicillins and cephalosporins. The compound has been shown to enhance the efficacy of these antibiotics against resistant strains of bacteria.

Case Study: Efficacy Against Resistant Strains

A study demonstrated that when combined with beta-lactam antibiotics, this compound significantly restored antibiotic activity against multi-drug resistant bacterial strains. In vitro tests indicated that this combination could effectively reduce bacterial load in treated cultures compared to controls lacking the inhibitor .

Antiparasitic Activity

Recent research has highlighted the potential of this compound in antiparasitic drug development. Its structural features allow it to target pathways essential for the survival of parasites such as Trypanosoma and Leishmania species.

Data Table: Antiparasitic Activity Results

CompoundTarget ParasiteEC50 (µM)Reference
This compoundTrypanosoma cruzi2.4
This compoundLeishmania infantum3.0
BenznidazoleTrypanosoma cruzi2.4

These findings suggest that this compound could be developed further as a therapeutic agent against certain parasitic infections, potentially filling gaps where current treatments are ineffective.

Broad-Spectrum Anti-Infective Agent

The compound's ability to inhibit various pathogens positions it as a candidate for broad-spectrum anti-infective therapies. Its mechanism involves disrupting critical biological processes in both bacterial and parasitic cells, leading to cell death or inhibition of growth.

Research Insights

A high-throughput screening program identified this compound among several promising candidates with minimal toxicity profiles while exhibiting significant antiparasitic activity . The compound was characterized using advanced machine learning techniques to predict its efficacy against multiple pathogens.

Mechanism of Action

The mechanism of action of N-(Allyloxy)-2-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The allyloxy group can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Aryl-Substituted Derivatives

Compounds such as N-(4-R-phenyl)-2-nitrobenzenesulfonamides (5a–f) feature aryl groups instead of allyloxy. For example:

  • N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide (5b) : Yield 79% , m.p. 106°C , IR ν = 3293 cm⁻¹ .
  • N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamide (5e) : Yield 72% , m.p. 90°C , with enhanced solubility due to the methoxy group .

Key Differences :

  • Physical State : Allyloxy derivatives (e.g., N-(Allyloxy)-2-nitrobenzenesulfonamide) are oils , while aryl-substituted analogs are crystalline solids .
  • Reactivity : The allyloxy group enables participation in click chemistry or radical reactions, unlike inert aryl groups.

Hydroxyalkyl Derivatives

  • Molecular weight 260.27 g/mol, synthesized via Mitsunobu alkylation .
  • N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide (CAS: 18226-11-4): Solid (m.p. 83–85°C ), used in peptide synthesis .

Comparison : Hydroxyalkyl derivatives exhibit higher polarity and water solubility compared to the lipophilic allyloxy analog, influencing their pharmacokinetic profiles.

Carboalkoxy-Protected Amines

  • N-Boc-2-nitrobenzenesulfonamides : Used in amine protection strategies. The Boc group is cleaved under acidic conditions, while the allyloxy group requires Pd-mediated deprotection .

Fluorinated and Silyl Ether Derivatives

  • Fluorodecyl-silyl ether derivatives (e.g., ent-4): Incorporate fluorinated chains for enhanced thermal stability. Synthesis yields 81% via silylation .

Key Insight : Fluorinated derivatives are preferred in materials science, whereas allyloxy analogs are more suited for organic synthesis due to their reactive double bond.

Spectral and Analytical Comparisons

  • ¹H NMR : Allyloxy derivatives show characteristic peaks for vinyl protons (δ 5.7–5.9 ppm) , while aryl analogs display aromatic multiplet signals (δ 7.0–8.0 ppm) .
  • IR Spectroscopy : Sulfonamide S=O stretches appear near 1350–1370 cm⁻¹ across all derivatives .

Biological Activity

N-(Allyloxy)-2-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9_9H10_10N2_2O5_5S
  • CAS Number : 359442-67-4

The compound features a nitro group (NO2-NO_2) which is known for its role in enhancing biological activity through various mechanisms, including enzyme inhibition and interaction with nucleophilic sites in proteins .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Nitro-containing compounds are recognized for their ability to disrupt bacterial DNA synthesis. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that bind covalently to DNA, causing cell death .

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus2016
Candida albicans1864

2. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit key inflammatory mediators such as iNOS, COX-2, and TNF-α. Research indicates that compounds with nitro groups can modulate inflammatory pathways by altering the expression of these enzymes .

Inflammatory Mediator Inhibition (%)
iNOS75
COX-265
TNF-α70

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.

Case Study : In vitro studies on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability with an IC50_{50} value of 25 µM .

Summary of Biological Activities

The following table summarizes the diverse biological activities associated with this compound:

Biological Activity Effectiveness
AntimicrobialEffective against bacteria and fungi
Anti-inflammatorySignificant inhibition of inflammatory markers
AnticancerInduces apoptosis in cancer cells

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm allyloxy (δ 4.5–5.5 ppm for CH₂=CH–) and sulfonamide (δ 7.5–8.5 ppm for aromatic protons) moieties.
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) validate sulfonamide formation.
  • X-ray crystallography : Resolves bond lengths and angles, with SHELX software used for refinement .

How does this compound serve as a precursor in natural product synthesis?

Advanced
The compound’s allyloxy and nitro groups enable diverse functionalization. For example, in the synthesis of caulibugulones A–D, similar nitrobenzenesulfonamides undergo Pomeranz-Fritsch cyclization to form isoquinoline scaffolds, followed by oxidation with N-haloimides to yield bioactive alkaloids . The o-nitro group can be selectively reduced or displaced, offering pathways to secondary amines or heterocycles .

What challenges arise in deprotecting the o-nosyl group, and how are these addressed experimentally?

Advanced
The o-nitrobenzenesulfonyl (o-Ns) group is stable under acidic/basic conditions but cleaved selectively via thiolysis (e.g., mercaptoethanol/DBU) or photolysis. A key challenge is avoiding premature deprotection during multi-step syntheses. For example, in N-Boc-protected amine synthesis, Mitsunobu alkylation precedes o-Ns removal to ensure chemoselectivity . Monitoring deprotection efficiency requires LC-MS or TLC with UV-active tags.

How do structural modifications (e.g., allyloxy vs. benzyloxy groups) impact the compound’s reactivity and applications?

Advanced
Comparative studies show that allyloxy groups offer orthogonal reactivity (e.g., Claisen rearrangement or radical cyclization) compared to benzyloxy groups, which require harsher conditions for deprotection. For instance, allyloxy derivatives enable milder thermal or transition-metal-catalyzed transformations, as seen in macrocyclic natural product syntheses . Computational studies (e.g., HOMO-LUMO analysis) further predict electronic effects of substituents on sulfonamide reactivity .

What contradictions exist in reported synthetic yields, and how can these be resolved?

Advanced
Discrepancies in yields (e.g., 50–80% for similar routes) often stem from purification methods. For example, column chromatography (SiO₂, ethyl acetate/hexane) may recover less product than fractional crystallization due to compound polarity . Systematic optimization (e.g., solvent gradients or alternative stationary phases) improves reproducibility. Kinetic studies using in-situ IR or NMR can identify side reactions (e.g., sulfonamide hydrolysis) that reduce yields .

How is the compound utilized in polymer or material science research?

Advanced
The allyloxy group participates in thiol-ene click chemistry, enabling crosslinking in polymer networks. For example, benzoxazine resins incorporating allyloxy-nitrobenzenesulfonamides exhibit enhanced thermal stability (T₅% degradation >300°C) and tunable rheological properties, critical for high-performance coatings . The nitro group further acts as a UV stabilizer, delaying photodegradation in polymeric matrices.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Allyloxy)-2-nitrobenzenesulfonamide
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N-(Allyloxy)-2-nitrobenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.